6-Prenyl-rac-naringenin

説明

Contextualization within Flavonoid and Prenylated Flavonoid Research

Flavonoids are a diverse group of plant secondary metabolites with a shared basic structure. mdpi.com They are widely recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects. mdpi.comresearchgate.net Naringenin (B18129), a flavanone (B1672756) found in citrus fruits, is a well-known example. researchgate.netontosight.ainih.gov

A special subclass of flavonoids, known as prenylated flavonoids, are distinguished by the addition of one or more prenyl groups to their basic structure. nih.gov This structural modification significantly impacts their biological properties. The prenyl group, a lipophilic (fat-soluble) side chain, enhances the molecule's ability to interact with cell membranes. nih.govresearchgate.net This increased lipophilicity can lead to greater bioavailability and a stronger affinity for various cellular targets. nih.govmdpi.com

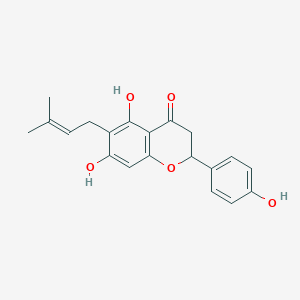

6-Prenyl-rac-naringenin is a specific type of prenylated flavonoid. It is a derivative of naringenin where a prenyl group is attached at the C-6 position of the flavonoid skeleton. nih.govresearchgate.net It is found in plants such as hops (Humulus lupulus). researchgate.netcaymanchem.com The "rac-" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). researchgate.net

Academic Significance of Prenylated Flavonoids as Bioactive Compounds

The addition of a prenyl group to a flavonoid backbone has been shown to enhance a range of biological activities. mdpi.comnih.gov Prenylated flavonoids have demonstrated potential as anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic agents. mdpi.comnih.gov Their unique structure allows them to interact with various enzymes and signaling pathways within the body. mdpi.comtandfonline.com

The enhanced lipophilicity of prenylated flavonoids is a key factor in their heightened bioactivity. researchgate.net This property allows them to more readily cross cell membranes and interact with intracellular targets. nih.gov As a result, prenylated flavonoids often exhibit more potent effects compared to their non-prenylated counterparts. researchgate.netnih.gov This has made them a subject of intense interest in medicinal chemistry and drug discovery. mdpi.commdpi.com

Overview of Research Trajectories for 6-Prenyl-rac-naringenin

Research on 6-Prenyl-rac-naringenin has explored its various biological activities. Studies have investigated its potential as an anti-cancer agent, demonstrating its ability to inhibit the proliferation of certain cancer cell lines. caymanchem.comchemfaces.com For instance, it has shown inhibitory effects on human prostate cancer cells. caymanchem.com

Other research has focused on its neuropharmacological properties. It has been found to act as a blocker of specific calcium channels, which may contribute to its potential in alleviating certain types of pain. caymanchem.com Additionally, its anti-inflammatory properties have been noted, with studies showing its ability to inhibit inflammatory processes. chemfaces.com

The synthesis of 6-Prenyl-rac-naringenin and its derivatives is also a significant area of research. researchgate.nettu-dresden.de Scientists are exploring various methods to produce these compounds efficiently, which is crucial for further biological evaluation and potential therapeutic applications. researchgate.netresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWNASRGLKJRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-4',5,7-Trihydroxy-6-prenylflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68236-13-5 | |

| Record name | (S)-4',5,7-Trihydroxy-6-prenylflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 209.5 °C | |

| Record name | (S)-4',5,7-Trihydroxy-6-prenylflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Isolation Methodologies

Natural Occurrence and Botanical Origins

6-Prenyl-rac-naringenin is a naturally occurring prenylflavonoid characterized by a chiral carbon center. Its presence has been documented across a range of plant families, highlighting its distribution in the botanical world.

Identification in Humulus lupulus (Hops) and Hop Products

The most prevalent source of 6-Prenyl-rac-naringenin is the female flowers, or cones, of the hop plant (Humulus lupulus). This compound is one of several prenylated flavonoids found in hops, alongside xanthohumol, isoxanthohumol, and its isomer, 8-prenylnaringenin. The concentration of these compounds can be influenced by processing, such as the thermal isomerization that occurs during the brewing process, which can convert other precursors into 6-prenylnaringenin (B1664697). Consequently, it is detected in various hop products and has been the subject of numerous studies focused on hop-derived compounds.

Presence in Other Plant Species

Beyond hops, scientific investigations have identified 6-Prenyl-rac-naringenin in a diverse array of other plant species. These include:

Fordia cauliflora : This species is a known source of various flavonoids, and the presence of 6-prenylnaringenin has been reported in its tissues.

Eysenhardtia texana : This plant has also been identified as containing 6-prenylnaringenin.

Erythrina variegata : Studies of this plant have confirmed the presence of 6-prenylnaringenin among its chemical constituents.

Dorstenia mannii : This species is another botanical source from which 6-prenylnaringenin has been isolated.

Detection in Additional Genera

The distribution of 6-Prenyl-rac-naringenin extends to several other plant genera. Research has documented its presence in:

Wyethia : Specifically, it has been described in Wyethia invenusta and Wyethia glabra.

Glycyrrhiza : The compound has been found in species such as Glycyrrhiza glabra and Glycyrrhiza inflata.

Psoralea : Psoralea corylifolia is another plant where 6-prenylnaringenin has been reported.

Lupinus : The genus Lupinus, including Lupinus luteus, has been shown to contain this flavonoid.

Sophora : Sophora tomentosa is also listed among the plant species containing 6-prenylnaringenin.

Advanced Isolation Techniques for Research Applications

The extraction and purification of 6-Prenyl-rac-naringenin from its natural sources are critical steps for its use in research. Various sophisticated techniques are employed to obtain the compound at a high degree of purity.

Extraction Methodologies from Biological Matrices

The initial step in isolating 6-Prenyl-rac-naringenin involves extracting it from the plant material. Common methods include:

Solvent Extraction : Ethanol (B145695) is a frequently used solvent for the initial extraction from hop materials. The efficiency of the extraction can be optimized by adjusting the ethanol concentration, with 70% ethanol showing high efficiency in some studies. Other solvents, such as n-hexane, may be used in preliminary steps to remove lipophilic compounds. A mixture of diethyl ether and methanol (B129727) has also been utilized for extracting prenylflavonoids from hops. For some plant materials, methanolic extraction is employed.

Supercritical Fluid Extraction (SFE) : Supercritical carbon dioxide (sCO2) is used to separate bitter acids from hop extracts, leaving behind a residue enriched with polyphenols, including 6-prenylnaringenin.

Chromatographic Purification Strategies for Research-Grade Purity

Following initial extraction, chromatographic techniques are essential for purifying 6-prenylnaringenin to a level suitable for research applications. These strategies include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for the analysis and purification of 6-prenylnaringenin. Different HPLC methods, including those with photodiode array (

Biosynthesis and Biotransformation Pathways

Enzymatic Prenylation Mechanisms

The attachment of a prenyl group to the naringenin (B18129) backbone is a key reaction catalyzed by a class of enzymes known as aromatic prenyltransferases (PTs). This biotransformation is a crucial step that imparts increased lipophilicity and modified biological properties to the flavonoid molecule.

Specificity of Aromatic Prenyltransferases (PTs) in C-Prenylation

Aromatic prenyltransferases exhibit remarkable specificity in their catalytic activity, both in terms of the substrate they accept and the position on the aromatic ring where the prenyl group is attached. This specificity is a determining factor in the type of prenylated flavonoid produced. While some PTs exhibit promiscuity, others are highly selective for particular flavonoid skeletons and regiospecific in their action. researchgate.net

An aromatic prenyltransferase identified from the fungus Fusarium globosum, designated FgPT1, has been shown to specifically catalyze the prenylation of flavanones. nih.gov This enzyme demonstrates a high preference for naringenin and is responsible for the C-6 prenylation of this substrate. nih.govresearchgate.net Further characterization of FgPT1 has revealed that it is a metal-dependent enzyme, showing optimal activity in the presence of Ba²⁺ ions at a pH of 7.5 and a temperature of 30°C. nih.govmdpi.com

The catalytic efficiency of FgPT1 towards naringenin is notably high, with a kcat/KM value of 61.92 s⁻¹ M⁻¹. nih.govnih.gov In contrast, its efficiency towards other flavanones like liquiritigenin is significantly lower. nih.gov Structural analyses through UPLC-MS/MS and NMR have confirmed that the primary products of FgPT1-catalyzed reactions with most flavanones are 6-C prenylated flavanones. nih.govnih.gov

**Table 1: Substrate Specificity of FgPT1 from *Fusarium globosum***

| Substrate | Product(s) | Catalytic Efficiency (kcat/KM) (s⁻¹ M⁻¹) |

|---|---|---|

| Naringenin | 6-C-prenylnaringenin | 61.92 |

| Hesperitin | 6-C-prenylhesperitin | 3.40 |

| Eriodictyol | 6-C-prenyleriodictyol | 6.09 |

| rac-Pinocembrin | 6-C-prenyl-rac-pinocembrin | 5.00 |

| Dihydrogenistein | 6-C-prenyldihydrogenistein | 2.14 |

| Liquiritigenin | 6-C-prenylliquiritigenin, 4'-O-prenylliquiritigenin | 1.18 |

Data sourced from multiple studies. nih.govnih.gov

Beyond FgPT1, a variety of other microbial and plant prenyltransferases have been identified that are relevant to flavanone (B1672756) prenylation. For instance, FoPT1 from Fusarium oxysporum also catalyzes the regiospecific C-prenylation of flavonoids, including naringenin, at the C-6 position. researchgate.net

In the plant kingdom, prenyltransferases often exhibit strict regiospecificity. For example, SfG6DT from Sophora flavescens is regiospecific for isoflavone prenylation at the C-6 position. researchgate.net In contrast, other plant PTs, such as SfN8DT-1, also from Sophora flavescens, specifically catalyze prenylation at the C-8 position of flavanones like naringenin. kyoto-u.ac.jpnih.gov Microbial aromatic PTs are often considered promising enzymatic tools for synthesizing prenyl flavanones due to their superior solubility and high-yield production capabilities in hosts like Escherichia coli. mdpi.comnih.gov

Role of Dimethylallyl Diphosphate (DMAPP) as the Prenyl Donor

The prenylation reaction universally requires a prenyl donor, which in the case of 6-Prenyl-rac-naringenin synthesis, is Dimethylallyl diphosphate (DMAPP). kyoto-u.ac.jpnih.gov DMAPP is a five-carbon isoprenoid precursor that is synthesized in organisms through either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. wikipedia.orgbiorxiv.org The prenyltransferase enzyme catalyzes the transfer of the dimethylallyl group from DMAPP to the naringenin acceptor molecule. biorxiv.org The availability of DMAPP within the cellular environment can be a limiting factor for the efficient production of prenylated flavonoids. biorxiv.org

Regiospecificity of Prenylation: Focus on C-6 Position

The position at which the prenyl group is attached to the flavonoid skeleton is a critical determinant of the resulting compound's biological activity. mdpi.com Several prenyltransferases, particularly of microbial origin, have been shown to exhibit a preference for the C-6 position of the flavanone A-ring. researchgate.netnih.gov FgPT1 from Fusarium globosum is a prime example of an enzyme that predominantly catalyzes C-6 prenylation of flavanones. nih.govnih.gov Similarly, FoPT1 from Fusarium oxysporum also demonstrates regiospecificity for the C-6 position. researchgate.net This regiospecificity is a key feature of these enzymes, enabling the targeted synthesis of specific prenylated flavonoids like 6-prenylnaringenin (B1664697).

Precursor Biosynthesis: The Naringenin Pathway

The biosynthesis of naringenin, the flavonoid precursor for 6-Prenyl-rac-naringenin, is a well-established pathway in plants. nih.gov This pathway can utilize either L-phenylalanine or L-tyrosine as a starting substrate. nih.govresearchgate.net The core of the pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton.

The key enzymes involved in the naringenin biosynthesis pathway are:

Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): This enzyme catalyzes the initial step, converting L-phenylalanine to cinnamic acid or L-tyrosine to p-coumaric acid. nih.gov

Cinnamate 4-hydroxylase (C4H): When L-phenylalanine is the precursor, C4H hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. researchgate.net

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netnih.gov

Chalcone Isomerase (CHI): The final step involves the stereospecific cyclization of naringenin chalcone by CHI to yield (2S)-naringenin. nih.govresearchgate.net

Integration with the Phenylpropanoid Pathway

The biosynthesis of the naringenin structure is a well-established branch of the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. genome.jpnih.gov This pathway begins with the amino acid L-phenylalanine. nih.govnih.gov In plants, this pathway is responsible for synthesizing flavonoids, lignins, and other crucial compounds. nih.gov Naringenin is recognized as a central precursor for the majority of flavonoids. nih.govresearchgate.net The synthesis of p-coumaroyl-CoA, a key intermediate, from L-phenylalanine or L-tyrosine marks the entry point from the general phenylpropanoid pathway into the specific flavonoid biosynthesis branch that leads to naringenin. nih.govresearchgate.net

Key Enzymatic Steps in Naringenin Formation

The conversion of primary metabolites into naringenin is a multi-step process catalyzed by a series of specific enzymes. nih.gov

Phenylalanine Ammonia Lyase (PAL): This is the first committed step in the phenylpropanoid pathway. PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govnih.govresearchgate.net In some plants and bacteria, a similar enzyme, Tyrosine Ammonia Lyase (TAL), can directly convert L-tyrosine to p-coumaric acid, bypassing the subsequent hydroxylation step. nih.govresearchgate.net

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid. nih.govresearchgate.net

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. nih.govresearchgate.netrsc.org This activated molecule is a critical substrate for the next step.

Chalcone Synthase (CHS): CHS is a pivotal enzyme that serves as the gatekeeper to the flavonoid synthesis pathway. rsc.org It catalyzes a Claisen-type condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a polyketide intermediate, which then cyclizes to produce naringenin chalcone. researchgate.netresearchgate.net

Chalcone Isomerase (CHI): The final step in naringenin formation involves the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a reaction catalyzed by CHI. researchgate.netresearchgate.netmdpi.com

The "6-prenyl" group of 6-prenyl-rac-naringenin is added to the naringenin backbone in a subsequent step catalyzed by a prenyltransferase enzyme, which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring. researchgate.net

Microbial Biotransformation Studies

Microbial systems serve as valuable tools for investigating the metabolism of xenobiotics, including flavonoids like 6-prenyl-rac-naringenin. These studies can identify potential metabolites and predict metabolic pathways in mammals.

Metabolism of 6-Prenyl-rac-naringenin by Microbial Cultures

The biotransformation of prenylated naringenins has been explored using various fungal cultures. In a study involving (±)-6-(1,1-dimethylallyl)naringenin (an alternative name for 6-prenyl-rac-naringenin), incubation with fungal cultures such as Mucor hiemalis, Cunninghamella elegans var. elegans, and Penicillium chrysogenum resulted in the isolation of several metabolites. researchgate.net One of the identified products was (±)-8-prenylnaringenin, indicating that the microbial enzymes catalyzed an isomerization of the prenyl group from the C-6 to the C-8 position. researchgate.net

Studies on related prenylflavanones, such as isoxanthohumol and 8-prenylnaringenin, show that microbial transformations often involve oxidation of the prenyl side chain, including hydroxylation and epoxidation, leading to the formation of various oxygenated derivatives. nih.govmdpi.com These reactions demonstrate the capacity of microbial enzymes to modify the prenyl moiety, which is often a primary site of metabolism.

Utilization of Microbial Models for Predicting Mammalian Metabolism

Microbial biotransformation is a well-established method used to model and predict the metabolism of foreign compounds in mammalian systems. nih.govnih.gov Microorganisms possess a diverse range of enzymes that can catalyze reactions analogous to Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucosylation) metabolism seen in mammals. nih.govnih.gov

This "microbial model of mammalian metabolism" is advantageous because it can generate metabolites in sufficient quantities for structural elucidation and further biological testing. interesjournals.org The metabolic conversions observed in microbes, such as the hydroxylation or cyclization of the prenyl group on flavanones, can provide crucial insights into the potential metabolic fate of these compounds in humans. nih.govmdpi.com Therefore, studying the biotransformation of 6-prenyl-rac-naringenin in microbial cultures can help predict how it might be processed in the human body, identifying potential bioactive or detoxified metabolites. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing 6-Prenyl-rac-naringenin in complex matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) to resolve enantiomers and confirm purity (>95% as per HPLC standards ). Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to distinguish prenyl group positioning.

- Experimental Design : Validate methods using spiked samples and compare retention times/spectral data against reference standards. Include controls for matrix effects in plant extracts or biological fluids.

Q. How does the stability of 6-Prenyl-rac-naringenin vary under different storage conditions?

- Methodology : Conduct accelerated stability studies at temperatures (-20°C to 25°C), pH levels (2–9), and light exposure. Monitor degradation via HPLC and quantify using peak area normalization .

- Data Interpretation : Degradation kinetics (e.g., Arrhenius modeling) can predict shelf life. Note that racemic mixtures may exhibit different stability profiles compared to enantiopure forms.

Q. What isolation techniques are optimal for extracting 6-Prenyl-rac-naringenin from natural sources?

- Methodology : Use solvent extraction (ethanol or methanol) followed by liquid-liquid partitioning (ethyl acetate). Purify via column chromatography (silica gel or Sephadex LH-20). Validate yields using gravimetric analysis and HPLC quantification .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for 6-Prenyl-rac-naringenin across studies?

- Methodology : Perform meta-analyses to identify variables such as assay type (e.g., cell-free vs. cell-based), enantiomeric purity, or dosing protocols. Use standardized positive controls (e.g., estradiol for estrogenic activity assays) to calibrate results .

- Data Analysis : Apply statistical tools (ANOVA, regression) to isolate confounding factors. Cross-reference with structural analogs (e.g., 8-prenylnaringenin) to infer structure-activity relationships .

Q. What experimental strategies can resolve the racemic nature of 6-Prenyl-rac-naringenin in pharmacological studies?

- Methodology : Employ chiral separation techniques (e.g., chiral HPLC or supercritical fluid chromatography) to isolate enantiomers. Test each enantiomer separately in target assays (e.g., receptor binding or enzyme inhibition) .

- Design Considerations : Include racemic controls to assess synergistic/antagonistic effects. Purity validation must exceed 98% for enantiopure studies .

Q. How can in vitro findings for 6-Prenyl-rac-naringenin be translated to in vivo models while addressing bioavailability limitations?

- Methodology : Use pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) to assess absorption and metabolism. Formulate with bioavailability enhancers (e.g., cyclodextrins or lipid-based carriers) .

- Validation : Compare tissue distribution and metabolite profiles across rodent models. Ensure dosing regimens reflect physiologically relevant concentrations .

Q. What computational approaches are suitable for predicting the interaction of 6-Prenyl-rac-naringenin with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of receptors (e.g., estrogen receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Integration : Cross-correlate docking scores with experimental IC50 values. Use molecular dynamics simulations to assess binding stability .

Methodological Considerations

- Data Integrity : Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of sample preparation, instrument parameters, and statistical thresholds .

- Reproducibility : Share raw datasets (e.g., chromatograms, spectral files) in supplementary materials and use open-source analysis tools (e.g., R, Python) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。